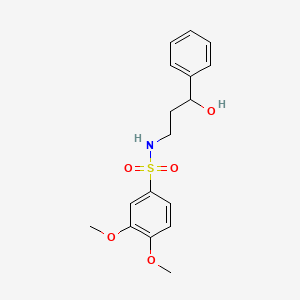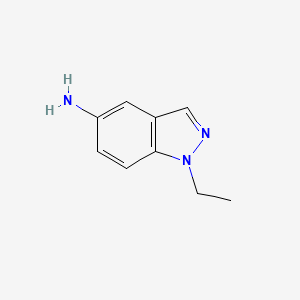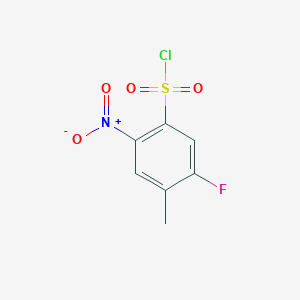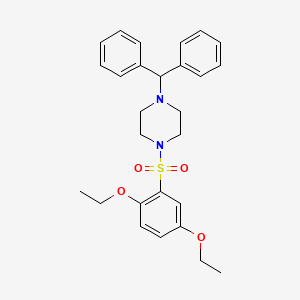
N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide” is a compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It’s related to “N-(3-Hydroxy-3-phenylpropyl)formamide”, which has a molecular formula of C10H13NO2 and a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .Molecular Structure Analysis
The molecule contains multiple bonds, aromatic bonds, and a secondary amide . The molecular structure of a similar compound, “N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide”, has been confirmed to match its structure .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide” are not available, similar compounds like “Dimethylaminopropylamine” undergo reactions such as the Michael reaction with acrylonitrile to produce dimethylaminopropionitrile .Scientific Research Applications
Photosensitive Protecting Groups in Synthetic Chemistry
Research on photosensitive protecting groups, including compounds like 2-nitrobenzyl and 3,5-dimethoxybenzyl, demonstrates significant promise for future applications in synthetic chemistry. These groups are instrumental in the controlled release of active molecules under specific conditions, such as light exposure, which could be relevant for drug delivery systems and the development of light-responsive materials (Amit, Zehavi, & Patchornik, 1974).
Brominated Flame Retardants and Environmental Occurrence
The study of novel brominated flame retardants (NBFRs) in various environments underscores the importance of research on synthetic compounds' environmental fate and toxicity. This area of study, focusing on compounds like EH-TBB and BEH-TEBP, may provide insights into assessing and mitigating the environmental impact of related sulfonamide compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Methods for Antioxidant Activity
Understanding antioxidant activity and the analytical methods used for its determination, such as the ORAC and FRAP assays, is crucial in evaluating potential health benefits and therapeutic applications of chemical compounds. This knowledge base contributes to developing new antioxidants for food, pharmaceutical, and cosmetic industries (Munteanu & Apetrei, 2021).
Parabens in Aquatic Environments
The occurrence, fate, and behavior of parabens, a class of compounds used as preservatives and known for their weak endocrine-disrupting properties, highlight the significance of studying similar compounds' environmental presence and impact. Research in this area can inform the development of safer and more environmentally friendly chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Oxidation Processes for Acetaminophen Degradation
The exploration of advanced oxidation processes (AOPs) for the degradation of pharmaceuticals, such as acetaminophen, and their by-products in water treatment underscores the growing need for research into chemical degradation pathways and environmental detoxification methods. This area could be relevant for understanding the degradation and neutralization of complex sulfonamide compounds in environmental settings (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-22-16-9-8-14(12-17(16)23-2)24(20,21)18-11-10-15(19)13-6-4-3-5-7-13/h3-9,12,15,18-19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLDGUJTEUYYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)
![2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2602286.png)
![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)
![2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2602289.png)
![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2602291.png)


![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)



